Octahydropyrrolo[1,2-a]pyrazine hydrochloride
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Overview
Description
Octahydropyrrolo[1,2-a]pyrazine hydrochloride is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a pyrrole and a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydropyrrolo[1,2-a]pyrazine hydrochloride typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature. This reaction forms 2-(acylethynyl)pyrroles. The subsequent addition of propargylamine to these acetylenes yields N-propargylenaminones. Finally, intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), produces the desired octahydropyrrolo[1,2-a]pyrazine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
Octahydropyrrolo[1,2-a]pyrazine hydrochloride can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Octahydropyrrolo[1,2-a]pyrazine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of biological pathways and interactions due to its unique structure.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of octahydropyrrolo[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. For instance, it has been shown to exhibit kinase inhibitory activity, which can be useful in treating diseases like cancer .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: This compound shares a similar core structure but lacks the octahydro modification.
Hexahydropyrrolo[1,2-a]pyrazine: This compound is partially hydrogenated compared to octahydropyrrolo[1,2-a]pyrazine.
Tetrahydropyrrolo[1,2-a]pyrazine: This compound has even fewer hydrogen atoms added to the core structure.
Uniqueness
Octahydropyrrolo[1,2-a]pyrazine hydrochloride is unique due to its fully hydrogenated structure, which imparts specific chemical and biological properties. This makes it particularly valuable in applications requiring stability and specific reactivity .
Properties
CAS No. |
118926-48-0 |
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Molecular Formula |
C7H15ClN2 |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-2-7-6-8-3-5-9(7)4-1;/h7-8H,1-6H2;1H |
InChI Key |
UMFVXZFBUOWRIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCCN2C1.Cl |
Origin of Product |
United States |
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